molecular formula C8H15ClN2O B2480568 (3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CAS No. 2230901-06-9

(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Cat. No.: B2480568
CAS No.: 2230901-06-9
M. Wt: 190.67
InChI Key: MCDKHLQMAKSRPY-ZJLYAJKPSA-N
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Description

(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system containing both pyrrolo and pyrazine moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride typically involves multistep processes that include cyclization reactions and functional group transformations. One common synthetic route starts with the preparation of a suitable precursor, such as a substituted pyrrolidine, which is then subjected to cyclization with a pyrazine derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, potentially leading to the discovery of new biochemical pathways.

    Medicine: Due to its potential bioactivity, this compound is investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazines: These compounds share a similar fused ring system and exhibit comparable chemical properties and reactivity.

    Pyrazolo[3,4-b]pyridines:

    Triazolo[4,3-a]pyrazines: These derivatives also feature a fused ring system and are studied for their biological activities.

Uniqueness

(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolo and pyrazine rings. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDKHLQMAKSRPY-ZJLYAJKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N2CCC[C@@H]2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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